molecular formula C11H12Cl2N2O B12124979 N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide

N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide

Cat. No.: B12124979
M. Wt: 259.13 g/mol
InChI Key: MEMMETZAYQYAED-UHFFFAOYSA-N
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Description

BPRCB1184 , belongs to the class of pyrrolidine derivatives. Its chemical structure features a pyrrolidine ring with a carboxamide group and two chlorine atoms attached to the phenyl ring. This compound has garnered interest due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide. One notable approach involves the derivatization of the C-4 alkyl chain on the pyrazole ring of a precursor compound. By introducing different electronegative groups, diverse bioisosteres can be generated. Notably, adding a sulfonamide or sulfamide moiety leads to potent CB1 receptor (CB1R) activity.

Reaction Conditions:: The specific reaction conditions for synthesizing this compound may vary depending on the chosen synthetic route. Researchers have optimized these conditions to achieve high yields and purity.

Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to explore efficient and scalable processes for manufacturing this compound.

Chemical Reactions Analysis

Reactions:: N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions modify its structure and properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce functional groups.

    Substitution: Chlorination or bromination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can introduce halogens.

Major Products:: The specific products formed depend on the reaction conditions. Commonly, modified pyrrolidine derivatives or intermediates are obtained.

Scientific Research Applications

N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide finds applications in various fields:

    Medicine: Investigated as a peripherally restricted CB1R antagonist, it shows promise for treating obesity and metabolic syndrome.

    Chemistry: Used in structure-activity relationship studies and drug design.

    Biology: May serve as a tool compound for studying CB1R-related pathways.

Mechanism of Action

The compound likely exerts its effects by interacting with CB1 receptors, modulating endocannabinoid signaling pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide is unique in its structure, similar compounds include N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide and other pyrrolidine derivatives.

Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H12Cl2N2O/c12-7-3-4-9(8(13)6-7)15-11(16)10-2-1-5-14-10/h3-4,6,10,14H,1-2,5H2,(H,15,16)

InChI Key

MEMMETZAYQYAED-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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